3-methanesulfonyl-4-methyl-4H-1,2,4-triazole

Drug Discovery Medicinal Chemistry Covalent Inhibitors

This sulfonyl-triazole scaffold is validated for SuTEx covalent protein profiling, featuring a neutral, low-donor architecture with a reactive warhead. N-methylation eliminates H-bond donors compared to 1H-triazole analogs, boosting permeability and target selectivity. Matches the warhead in probe TH211 for live-cell DGK kinase engagement. Low MW (161 Da), LogP (-1.0), solid mp (132-134°C), and 95% purity make it ideal for automated parallel synthesis and fragment-based screening. Procure now to accelerate your kinase covalent strategy.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19 g/mol
CAS No. 1094755-10-8
Cat. No. B6613564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-4-methyl-4H-1,2,4-triazole
CAS1094755-10-8
Molecular FormulaC4H7N3O2S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCN1C=NN=C1S(=O)(=O)C
InChIInChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3
InChIKeyLJMWUFZQDSJIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole (CAS 1094755-10-8): A Minimalist Sulfonyl-Triazole Scaffold


3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole (CAS 1094755-10-8) is a compact, disubstituted 1,2,4-triazole building block with a molecular weight of 161.19 g/mol [1]. It is commercially available at 95% purity and is characterized as a versatile small molecule scaffold . Its core structure serves as the electrophilic warhead in sulfonyl-triazole exchange (SuTEx) chemistry for covalent protein profiling, setting it apart from simple alkyl-triazoles [2].

Why 3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole Cannot Be Casually Substituted by In-Class Analogs


Substituting this specific sulfonyl-triazole with a seemingly similar analog like a 1H-triazole, a sulfonic acid, or a thiol derivative can drastically alter key molecular properties and void its intended function. For instance, the N-methylation on the 4-position eliminates the hydrogen bond donor (HBD) present in the 1H-triazole analog (CAS 3589-05-7), which fundamentally changes its solubility, permeability, and biological target engagement profile [1][2]. This specific scaffold's unique balance of a neutral, low-donor count structure and a reactive sulfonyl warhead is critical for applications like SuTEx chemistry, where the substitution pattern on the triazole leaving group directly tunes its electrophilic reactivity [3].

Quantitative Differentiation Evidence for 3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole Against Its Closest Analogs


Differentiation from 1H-Triazole Analog: Zero H-Bond Donors for Enhanced Permeability

The target compound is differentiated from its close analog 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) by the absence of an N-H hydrogen bond donor (HBD). The 4-methyl substitution in the target compound (CAS 1094755-10-8) results in 0 HBDs, compared to 1 HBD for the 1H-triazole analog [1][2]. This structural difference leads to a lower computed XLogP3 value of -1.0 for the target, versus -0.4 for the analog, indicating higher hydrophilicity despite the loss of the donor [1][2]. Furthermore, the topological polar surface area (TPSA) decreases from 84.1 Ų to 73.2 Ų, which is generally predictive of improved passive membrane permeability [1][2].

Drug Discovery Medicinal Chemistry Covalent Inhibitors Permeability

Balanced Physicochemical Profile Compared to Sulfonic Acid and Parent Triazole Analogs

The target compound offers a distinct, balanced profile between two other potential scaffold choices: the parent 4-methyl-4H-1,2,4-triazole and the 3-sulfonic acid analog. The parent triazole (CAS 10570-40-8) lacks the sulfonyl warhead, making it inert for covalent applications, and has a very low molecular weight (83.09 g/mol) with only 2 H-bond acceptors [1]. In contrast, the sulfonic acid (CAS 29982-43-2) is more polar (XLogP3: -1.5), introduces an undesirable H-bond donor, and has a higher TPSA (93.5 Ų) [2]. The target compound (MW 161.19 g/mol, XLogP3: -1.0, TPSA 73.2 Ų) sits in a middle ground, providing the reactive sulfonyl group without the liabilities of a free acid [3].

Chemical Biology Fragment-Based Drug Discovery Scaffold Selection Physicochemical Properties

Established Solid-State Properties: A Defined Melting Point for Handling and Formulation

Unlike many liquid or low-melting triazole analogs often encountered in building block collections, this compound is a crystalline solid with a precisely defined melting point. The reported melting point range is 132 - 134°C [1]. This is a practical differentiator from liquid analogs like 4-methyl-4H-1,2,4-triazole, which has a reported boiling point but a melting point of 1-2 °C, making it more difficult to handle and formulate as a solid [2]. The high melting point suggests strong intermolecular interactions and a stable crystal lattice.

Process Chemistry Formulation Solid-State Chemistry Handling

Core Warhead in Sulfur-Triazole Exchange (SuTEx) Covalent Probe Chemistry

The 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole scaffold is the foundational warhead for Sulfur-Triazole Exchange (SuTEx) chemistry [1]. This class of electrophile is used to develop covalent probes like TH211, which target reactive tyrosine and lysine residues in kinases and other proteins in live cells [2]. The general reaction involves a nucleophilic amino acid attacking the sulfur center, displacing the triazole as a leaving group [1]. The 4-methyl group on the triazole is a key structural parameter that can tune the electrophilic reactivity of the sulfur(VI) center, a critical feature not available in unsubstituted triazole warheads [1].

Chemical Proteomics Activity-Based Protein Profiling Covalent Inhibitors Kinase Profiling

Optimal Application Scenarios for 3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole Based on Evidence


Construction of Focused Covalent Fragment Libraries for Chemical Proteomics

Its low molecular weight (161.19 Da), balanced hydrophilicity (XLogP3: -1.0), and lack of H-bond donors make it an ideal fragment for screening against reactive nucleophilic sites in the proteome. Unlike larger, more complex probes, its minimalist structure minimizes non-specific binding while retaining a tunable electrophilic warhead, as validated by its use in SuTEx chemistry [1][2].

Lead Optimization of Kinase Inhibitors with a Covalent Mechanism of Action

For projects targeting kinases with a covalent strategy, this scaffold provides a direct starting point. The methylsulfonyl group with the 4-methyl-1,2,4-triazole leaving group is the identical warhead used in probes like TH211 that have demonstrated live-cell target engagement of diacylglycerol kinases (DGKs) and other members of the kinome [2].

Parallel Synthesis of Diverse Screening Decks

The combination of a well-defined solid state (mp 132-134°C) and good commercial availability at 95% purity makes this compound an excellent, easy-to-handle core for automated parallel synthesis [3]. Its single rotatable bond and the distinct reactivity of the sulfonyl group enable rapid, selective derivatization to generate diverse compound libraries for phenotypic or target-based screening.

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